molecular formula C11H15NO2 B009888 Methyl 3-[4-(aminomethyl)phenyl]propionate CAS No. 100511-78-2

Methyl 3-[4-(aminomethyl)phenyl]propionate

Cat. No. B009888
Key on ui cas rn: 100511-78-2
M. Wt: 193.24 g/mol
InChI Key: OQZWLJLXFNYXKR-UHFFFAOYSA-N
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Patent
US07589232B2

Procedure details

To solution of methyl (2E)-3-(4-cyanophenyl)acrylate (18 g, 0.096 mol) in methanol (200 ml) was added Pd/C (1.8 g) and hydrogenated under a pressure of 50 psi of hydrogen for 12 h. The catalyst was filtered off and the filtrate was concentrated to a residue. The residue was purified by chromatography (SiO2, chloroform/methanol 9/1) to yield the title compound as a liquid (16 g, 86%). TLC:CHCl3/MeOH (9/1); Rf: 0.3
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](/[CH:9]=[CH:10]/[C:11]([O:13][CH3:14])=[O:12])=[CH:5][CH:4]=1)#[N:2].[H][H]>CO.[Pd]>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)/C=C/C(=O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, chloroform/methanol 9/1)

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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